molecular formula C13H28ClN3O2 B14689893 1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, isopropyl ester, hydrochloride CAS No. 24269-65-6

1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, isopropyl ester, hydrochloride

Cat. No.: B14689893
CAS No.: 24269-65-6
M. Wt: 293.83 g/mol
InChI Key: FQXSTCZSZWQQHJ-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, an isopropylamino group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, isopropyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with isopropyl chloroformate to form the isopropyl ester derivative. This intermediate is then reacted with 2-(isopropylamino)ethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, isopropyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the isopropylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, isopropyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, ethyl ester
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

24269-65-6

Molecular Formula

C13H28ClN3O2

Molecular Weight

293.83 g/mol

IUPAC Name

propan-2-yl 4-[2-(propan-2-ylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H27N3O2.ClH/c1-11(2)14-5-6-15-7-9-16(10-8-15)13(17)18-12(3)4;/h11-12,14H,5-10H2,1-4H3;1H

InChI Key

FQXSTCZSZWQQHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCN1CCN(CC1)C(=O)OC(C)C.Cl

Origin of Product

United States

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